molecular formula C9H7N B145761 Isoquinoline CAS No. 119-65-3

Isoquinoline

Cat. No.: B145761
CAS No.: 119-65-3
M. Wt: 129.16 g/mol
InChI Key: AWJUIBRHMBBTKR-UHFFFAOYSA-N
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Description

Isoquinoline is a heterocyclic aromatic organic compound that consists of a benzene ring fused to a pyridine ring. It is a structural isomer of quinoline, with the nitrogen atom located at the second position of the ring structure. This compound is a colorless, hygroscopic liquid at room temperature with a penetrating, unpleasant odor. It is a weak base and is soluble in organic solvents such as ethanol, acetone, and diethyl ether .

Mechanism of Action

Target of Action

Isoquinoline is a heterocyclic aromatic organic compound . It’s a structural isomer of quinoline and is a core template in drug design due to its broad spectrum of bioactivity . .

Mode of Action

It’s known that this compound and its related alkaloids can interfere with multiple pathways, including nuclear factor-κb, mitogen-activated protein kinase/extracellular-signal-regulated kinase, and inhibition of ca 2+ -mediated fusion . These interactions play a crucial role in various biological processes.

Biochemical Pathways

This compound alkaloids can exert neuroprotective effects by inhibiting nerve injury inflammation, anti-oxidative damage, regulating autophagy, inhibiting intracellular calcium overload, and improving mitochondrial dysfunction . They also interfere with multiple pathways including nuclear factor-κB, mitogen-activated protein kinase/extracellular-signal-regulated kinase .

Pharmacokinetics

It’s known that this compound is a small molecule , which suggests that it may have good bioavailability due to its potential to cross biological membranes.

Result of Action

This compound alkaloids have been shown to have neuroprotective effects. They can reduce intracellular Ca 2+ overload, reduce cell oxidative damage, activate autophagy, and inhibit intracellular toxic protein production to promote neuronal regeneration and differentiation . They also exhibit potent broad-spectrum anticancer activity through various mechanisms, inclusive of arrest cell cycle and induce apoptosis .

Action Environment

Environmental factors can influence the action of this compound. For instance, in a common garden experiment, nutrient and shade regimes were found to influence the production of alkaloids in Sanguinaria canadensis, a plant that produces this compound alkaloids . Furthermore, the antioxidative action caused by O–H bond disruption is easier than that of N–H bond in both the gaseous phase and liquids .

Preparation Methods

Isoquinoline can be synthesized through several methods, with the most common being the Pomeranz-Fritsch reaction. This reaction involves the condensation of benzaldehyde and aminoacetaldehyde under acidic conditions to form this compound. Other methods include the Bischler-Napieralski reaction, which cyclizes beta-phenylethylamine under acid catalysis, and the Pictet-Spengler reaction, which involves the condensation of beta-phenylethylamine with an aldehyde or ketone .

Industrial production of this compound typically involves the extraction from coal tar, where it is isolated by fractional crystallization of the acid sulfate. This method exploits the fact that this compound is more basic than quinoline, allowing for selective extraction .

Chemical Reactions Analysis

Isoquinoline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to this compound N-oxide using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can yield tetrahydrothis compound, which is achieved using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, typically at the benzene ring. .

Scientific Research Applications

Isoquinoline and its derivatives have significant applications in various fields:

    Chemistry: this compound is used as a building block in organic synthesis, particularly in the synthesis of alkaloids and other complex molecules.

    Biology: this compound derivatives are studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: this compound is a core structure in several pharmaceutical drugs, such as papaverine, an antispasmodic drug, and noscapine, an antitussive agent.

    Industry: this compound is used in the manufacture of dyes, paints, and antifungal agents. .

Comparison with Similar Compounds

Isoquinoline is structurally similar to quinoline, with the primary difference being the position of the nitrogen atom in the ring structure. In quinoline, the nitrogen atom is at the first position, whereas in this compound, it is at the second position. This difference in structure leads to variations in their chemical reactivity and applications. For example, quinoline is commonly used as a solvent and in the synthesis of antimalarial drugs like chloroquine, while this compound is more frequently used in the synthesis of alkaloids and other complex organic molecules .

Similar compounds to this compound include:

This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

isoquinoline
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJUIBRHMBBTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21364-46-5 (hydrochloride)
Record name Isoquinoline
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DSSTOX Substance ID

DTXSID2047644
Record name Isoquinoline
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Molecular Weight

129.16 g/mol
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Physical Description

Liquid, Liquid or hygroscopic solid with a pungent odor like anise oil mixed with benzaldehyde; mp = 26.48 deg C; [Merck Index] Light brown; mp = 24-28 deg C; [Acros Organics MSDS], Solid, Colourless liquid, hygroscopic platelets when solid; Heavy-sweet balsamic, herbaceous aroma
Record name Isoquinoline
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Boiling Point

242.00 to 243.00 °C. @ 760.00 mm Hg
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Solubility

4.52 mg/mL at 25 °C, Slightly soluble in water, Soluble (in ethanol)
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Density

1.097-1.103
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CAS No.

119-65-3
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Melting Point

25.5 - 26 °C
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Synthesis routes and methods I

Procedure details

15 ml of the remaining reaction solution were diluted with 5% sodium chloride solution to make 30 ml (corresponds to 0.5% solution calculated as cephalosporin C). After adding 0.22 ml of quinoline to the solution, the mixture was adjusted to pH 3.0 and stirred at 5 - 10° C. Very soon crystals are separated out. The crystals were collected after an hour, washed with ice-water and with ethyl acetate and dried in vacuo. 226 mg of isoquinoline adduct of N-methylthioacetyl-cephalosporin C having 97% purity were obtained.
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Synthesis routes and methods II

Procedure details

To a suspension of 2-methyl-4,6-dimethoxy benzoic acid (2.8 g, 14.3 mmol) in CH2Cl2 (30 mL), oxalyl chloride (3.62 g, 28.5 mmol) was added and the mixture was stirred at room temperature for 16 h. The solvent and excess oxalyl chloride were removed at reduced pressure. The solid was dissolved in CH2Cl2 (10 mL) and methyl amine hydrochloride (1.33 g, 42.81 mmol) was added on cooling and the mixture was stirred at room temperature for 4 h. The solvent was removed and the crude product was purified by chromatography using 5% methanol in CH2Cl2, to give 1.3 g of the amide intermediate (43% yield). To a solution of the amide intermediate (1.29 g, 6.16 mmol) in THF (30 mL), n-butyl lithium (5.6 mL, 14.18 mmol, 2.5 M solution in hexane) was added slowly under nitrogen with cooling (ice-salt bath), maintaining the temperature below 20° C. The mixture was stirred for 1 h at 0° C., then cooled to −50° C. and a solution of 4-O-TBDMS-benzonitrile (1.58 g, 6.78 mmol) in THF (10 mL) was added quickly. The cooling bath was removed and the mixture was stirred at room temperature for 16 h. Saturated aqueous NH4Cl solution was added with cooling, and the layers were separated. The organic layer was washed with water, brine, dried over Na2SO4 and concentrated to give the crude intermediate, which was purified by chromatography using 5% methanol in CH2Cl2, to give two products (1) 678 mg of isoquinoline in 26% yield and (2) 780 mg of quinalone product in 27% yield. To a suspension of the above quinalone product (780 mg, 1.65 mmol) in ethanol (20 mL), conc. HCl (2 mL) was added and the mixture was heated at 70° C. for 2 h. The reaction mixture was cooled to room temperature and the solvent was removed and purified by chromatography to give 3-(4-hydroxyphenyl)-6,8-dimethoxyisoquinolin-1(2H)-one (215 mg, 44%). Selected data: MS (ES) m/z: 297.93; MP 245-247° C.
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amide
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1.58 g
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10 mL
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Synthesis routes and methods III

Procedure details

To a stirred solution of benzaldehyde AB (2.0 g, 11.13 mmol) in EtOH (25 mL) were added 4-methoxybenzylamine (PMBNH2; 1.91 g, 13.92 mmol) and a catalytic amount of trifluoroacetic acid (TFA; 5 mol %) at RT, and the mixture was gradually heated to reflux temperature under inert atmosphere. After completion of reaction (8 h, monitored by TLC), the reaction mixture was cooled to RT and concentrated under reduced pressure. The obtained solid residue was subjected to crystallization (50% CH2Cl2/pentane) to afford colorless crystalline isoquinoline derivative AC (2.0 g, 6.69 mmol, 60%). 1H NMR (500 MHz, CDCl3): δ 8.75 (s, 1H), 7.72 (s, 1H), 7.45 (d, J=8.5 Hz, 1H), 7.38 (d, J=8.5 Hz, 1H), 7.32 (d, J=9.0 Hz, 2H), 6.89 (d, J=9.0 Hz, 2H), 6.46 (s, 1H), 5.02 (br s, 1H), 4.43 (s, 2H), 3.80 (s, 3H). MS (ESI): m/z 299 [M+H]+.
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Synthesis routes and methods IV

Procedure details

To a solution of 3-methoxy cinnamic acid (11.04 g, 62 mmol) and triethylamine (12.52 g, 124 mmol) in acetone (80 mL) was added ethyl chloroformate (approximately 1.5 equivalents) dropwise at 0° C. After stirring at this temperature for 1 h, aqueous NaN3 (6.40 g, 100 mmol in 35 mL H2O; appropriate precautions must be taken when using sodium azide) was added dropwise and the reaction mixture was stirred for 16 h at the ambient temperature. Water (100 mL) was added to the mixture and the volatile was removed in vacuo. The resulting slurry was extracted with toluene (3×50 mL) and the combined organic layers were dried over MgSO4. This dried solution was added dropwise to a heated solution of diphenylmethane (50 mL) and tributylamine (30 mL) at 190° C. The toluene was distilled off as added. After complete addition, the reaction temperature was raised to 210° C. for 2 h. After cooling, the precipitated product was collected by filtration, washed with hexane (2×50 mL), and dried to yield the desired product as a white solid (5.53 g, 51%) (Nicolas Briet et al, Tetrahedron, 2002, 5761–5766).
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35 mL
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100 mL
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Reaction Step Three
Yield
51%

Synthesis routes and methods V

Procedure details

To a solution of N-BOC-3-(R)-hydroxy-L-proline (892 mg, 3.89 mmol) in DMSO (40 mL) at the ambient temperature was added potassium tert-butoxide (1.34 g, 12.0 mmol) in one portion. The formed suspension was stirred at this temperature for 30 min before being cooled to 10° C. 1-chloro-6-methoxy-isoquinoline (example 11, Step 2) (785 mg, 4.05 mmol) was added as solid in one portion and the final mixture was stirred at the ambient temperature for 12 h. Quenched with iced 5% citric acid (aq), extracted with EtOAC (100 mL). The aqueous phase was extracted with EtOAC again. The combined organic layers were washed with 5% citric acid (aq) and brine respectively, dried over MgSO4, filtered. The filtrate was evaporated in vacuo to dryness to yield 1.49 g (99%) of the desired product as an off-white foam. This material was used in the next step reaction as crude without further purification.
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892 mg
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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